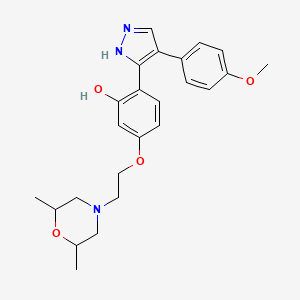

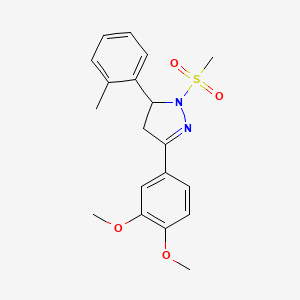

![molecular formula C26H34N4O3 B3016780 N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 922066-06-6](/img/structure/B3016780.png)

N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide, appears to be a complex organic molecule that may be related to the class of tetrahydroisoquinoline derivatives. Although the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of similar compounds have been reported.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been described in the literature. For instance, the synthesis of 3,3-dimethyl- and 3-methyl-1-(4',4'-dimethyl-2',6'-dioxocyclohex-1'-yl)-3,4-dihydroisoquinolines has been achieved . This process likely involves the formation of the tetrahydroisoquinoline core followed by subsequent functionalization. The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct tautomeric form is obtained.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using crystallographic methods. For example, the crystal and molecular structures of a 3,3-dimethyl derivative of a tetrahydroisoquinoline have been determined, revealing that in the crystalline state, the compound exists as a tautomeric form with a hydrogen atom located at the nitrogen atom of the dihydroisoquinoline fragment . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The chemical reactions of tetrahydroisoquinoline derivatives are not explicitly detailed in the provided papers. However, it can be inferred that these compounds may undergo various reactions typical for aromatic amines and isoquinoline derivatives, such as electrophilic substitution, oxidation, and complexation with metals. The tautomeric equilibrium observed in the related compounds suggests that the reactivity could be influenced by the tautomeric state of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives have been studied using IR, UV, and NMR spectroscopy. These techniques have shown that the tautomeric equilibrium of the related compounds does not shift noticeably in solutions . Additionally, the structure of a 3,3-dimethyl-1-(3-methyl-1-phenylpyrazol-5-onylidene-4)-1,2,3,4-tetrahydroisoquinoline was found to be unchanged in solutions, as determined by IR and electronic absorption spectroscopy . These findings suggest that the compounds are relatively stable in various solvents, which is an important consideration for their potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound belongs to a class of substances that have been the focus of various synthetic and chemical studies due to their unique structural and functional characteristics. For instance, research into related compounds has explored the synthesis of amides derived from tetrahydroisoquinoline and their effects on blood coagulation, revealing potential hemostatic properties. These studies have highlighted the synthesis of compounds using reactions that form iodides of isoquinol-1-yl propanoic acid derivatives, with certain derivatives showing significant decreases in blood coagulation time (Limanskii et al., 2009).

Further, investigations into the N-methylation of quinolines using CO2 and H2 have been reported, where Ru-triphos complexes catalyze the methylation, achieving high yields. This methodology could offer a green chemistry approach to synthesizing related compounds by utilizing CO2 as a carbon source (He et al., 2017).

Biochemical and Pharmacological Research

On the biochemical and pharmacological front, the synthesis of novel pyrazole derivatives containing a 2-methylquinoline ring system has been conducted, demonstrating significant antibacterial and antifungal activities. This suggests potential applications of similar compounds in developing new antimicrobial agents (Raju et al., 2016).

Additionally, studies on the synthesis and evaluation of new bisnaphthalimide derivatives, including those related to the compound , as DNA topoisomerase II inhibitors, have shown promising anticancer activities. These findings underscore the potential utility of such compounds in cancer therapy, with some derivatives demonstrating significant cytotoxicity and apoptosis induction in cancer cell lines (Filosa et al., 2009).

Material Science and Coordination Chemistry

In material science and coordination chemistry, the study of pentacoordinate complexes and the geometric aspects of certain compounds, including those related to tetrahydroquinoline derivatives, has provided insights into the structural properties that influence their reactivity and potential applications in catalysis and material synthesis (Hoskins & Whillans, 1973).

properties

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O3/c1-18-6-7-19(2)22(15-18)28-26(32)25(31)27-17-24(30-11-13-33-14-12-30)21-8-9-23-20(16-21)5-4-10-29(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLIHLKMYRRKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

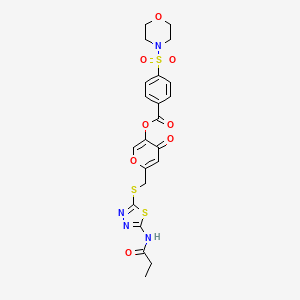

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)

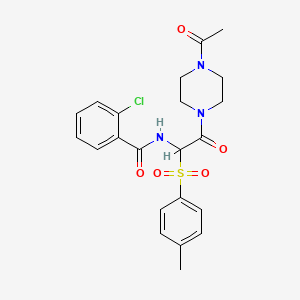

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)

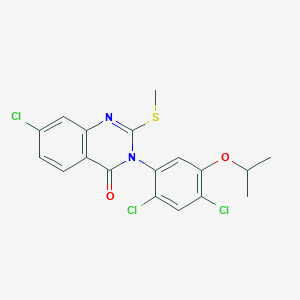

![5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B3016702.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)

![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)

![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)